molecular formula C12H13NO3 B1422339 3-(7-methoxy-1H-indol-1-yl)propanoic acid CAS No. 1219587-07-1

3-(7-methoxy-1H-indol-1-yl)propanoic acid

Cat. No.: B1422339
CAS No.: 1219587-07-1
M. Wt: 219.24 g/mol
InChI Key: CAJDFRRZTPYBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-Methoxy-1H-indol-1-yl)propanoic acid is a synthetic indole derivative intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human use. Indole derivatives are a significant area of investigation in medicinal chemistry due to their broad spectrum of biological activities. Researchers are exploring such compounds for their potential as multifunctional agents, particularly in the context of neurodegenerative disorders. Studies on structurally similar compounds have highlighted properties such as neuroprotection against oxidative stress, the suppression of iron-induced lipid peroxidation, and the inhibition of enzymes like monoamine oxidase-B (MAO-B) . The methoxy-indole scaffold is a versatile building block in organic synthesis, allowing for further functionalization to create novel hybrids and derivatives for structure-activity relationship (SAR) studies . Researchers value this compound for developing new chemical entities with potential antioxidant and neuroprotective properties. Handle this product with care in a controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-(7-methoxyindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-10-4-2-3-9-5-7-13(12(9)10)8-6-11(14)15/h2-5,7H,6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJDFRRZTPYBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 3-(7-methoxy-1H-indol-1-yl)propanoic acid

General Synthetic Strategy

The synthesis typically involves:

  • Construction or functionalization of the indole ring bearing the 7-methoxy substituent.
  • Introduction of the propanoic acid side chain at the indole nitrogen (N-1).
  • Purification and isolation of the target acid.

Stepwise Preparation

Step 1: Synthesis of 7-Methoxyindole Core
  • The 7-methoxyindole nucleus can be synthesized or sourced as a starting material.
  • Common methods include modification of indole derivatives via selective electrophilic substitution or using protected intermediates to introduce the methoxy group at the 7-position.
Step 2: N-Alkylation with Propanoic Acid Derivatives
  • The key step involves N-alkylation of the indole nitrogen with a suitable propanoic acid derivative or precursor.
  • Typical alkylating agents include 3-bromopropanoic acid or its esters.
  • The reaction is carried out under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • This step yields the N-substituted propanoic acid ester or acid directly.
Step 3: Hydrolysis (if ester intermediate is used)
  • If an ester intermediate (e.g., methyl or ethyl 3-(7-methoxy-1H-indol-1-yl)propanoate) is formed, it is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Typical hydrolysis conditions include aqueous sodium hydroxide or potassium hydroxide at elevated temperatures (50–100 °C) for several hours.
  • The reaction mixture is then acidified to precipitate the free acid.

Alternative Synthetic Routes

  • Some patents describe the preparation of related indole propanoic acids via acylation of amino-indole derivatives followed by hydrolysis and purification steps.
  • The use of para-methoxyphenylhydrazone intermediates and subsequent acid treatment can be employed to form the indole ring and introduce substituents efficiently.
  • Hydrogenation steps may be used to convert cyano groups to aminomethyl groups before final hydrolysis to the acid.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Temperature Time Solvent(s) Notes
1 Indole core synthesis or modification Starting 7-methoxyindole or precursor 20–100 °C 1–12 hours Methanol, ethanol, THF Acidic or neutral conditions
2 N-Alkylation 3-bromopropanoic acid or ester + base (K2CO3, NaH) RT to 80 °C 4–24 hours DMF, THF Anhydrous conditions preferred
3 Hydrolysis NaOH or KOH aqueous solution 50–105 °C 1–15 hours Water, methanol Followed by acidification to pH 5.5–6.5

Purification and Characterization

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Reference
Direct N-alkylation with 3-bromopropanoic acid Simple alkylation + hydrolysis Straightforward, scalable Requires careful control of base and solvent ,
Para-methoxyphenylhydrazone intermediate route Indole formation via hydrazone + acid treatment Efficient indole ring formation Multi-step, requires acid treatment
Ester intermediate hydrolysis Alkylation to ester + hydrolysis Easier purification of ester intermediate Additional hydrolysis step required ,

Research Findings and Notes

  • The preferred solvents for the hydrolysis and acidification steps include methanol, ethanol, THF, and dioxane with aqueous acid solutions (HCl, HBr, H2SO4) at concentrations from 0.1N to 10N.
  • Reaction temperatures for hydrolysis range from 50 °C to 105 °C, with reaction times between 1 and 15 hours.
  • Acidification to pH 5.5–6.5 is critical to isolate the compound in its free acid form with optimal purity and yield.
  • The synthetic process is considered economical and suitable for scale-up due to relatively mild conditions and common reagents.
  • Hydrogenation steps, if involved, use standard catalytic hydrogenation to reduce cyano groups to aminomethyl groups before final hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H13NO3
  • Molecular Weight : Approximately 234.25 g/mol
  • Structure : The compound consists of an indole ring with a methoxy group at the 7-position and a propanoic acid moiety, contributing to its solubility and reactivity.

Pharmaceutical Development

Lead Compound in Drug Discovery
3-(7-methoxy-1H-indol-1-yl)propanoic acid has been identified as a potential lead compound for drug discovery, particularly for treating metabolic disorders. Its structural similarity to other biologically active indole derivatives suggests that it may interact with specific biological targets involved in metabolic pathways.

Mechanisms of Action
Research indicates that the compound may exhibit anti-inflammatory and neuroprotective properties. Similar compounds have been studied for their ability to modulate neurotransmitter systems and inflammatory responses, suggesting that this compound could have similar effects .

Biological Activities

Interaction Studies
Preliminary studies suggest that this compound interacts with various biological targets, potentially influencing cellular signaling pathways. This interaction profile positions the compound as a candidate for further pharmacological studies aimed at understanding its mechanism of action.

Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their known activities:

Compound NameSimilarity IndexKey Features
3-(5-methoxy-1H-indol-3-yl)propanoic acid0.88Different methoxy position; potential anti-inflammatory effects
2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid0.86Contains amino group; studied for neuroprotective properties
(S)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid0.82Similar backbone; explored for metabolic regulation
(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid0.80Hydroxy substitution; potential antioxidant properties

This table highlights the diversity within indole-based carboxylic acids and underscores the unique positioning of the methoxy group in this compound, which may influence its biological activity and applications .

Mechanism of Action

The mechanism of action of 3-(7-methoxy-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(7-methoxy-1H-indol-1-yl)propanoic acid and related indole derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features References
This compound Methoxy at indole 1-position; propanoic acid C₁₂H₁₃NO₃ 219.24 Unique 1-position linkage; methoxy enhances electron density at indole core
3-(5-Methoxy-1H-indol-3-yl)propanoic acid Methoxy at indole 5-position; propanoic acid C₁₂H₁₃NO₃ 219.24 Positional isomer; methoxy alters electronic distribution and H-bonding
3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid Chloro at indole 7-position; phenyl at C2 C₁₇H₁₄ClNO₂ 299.75 Chloro (electron-withdrawing) and phenyl enhance lipophilicity
2-Cyano-3-(1-phenyl-1H-indol-3-yl)propanoic acid Cyano group; phenyl at indole 1-position C₁₈H₁₄N₂O₂ 298.32 Cyano group increases polarity and potential for nucleophilic interactions
(R)-2-Amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid Amino group; methoxy at 7-position C₁₂H₁₄N₂O₃ 234.25 Stereospecific amino acid derivative; potential for chiral recognition
3-(1H-Indol-1-yl)propanoic acid No methoxy; propanoic acid at 1-position C₁₁H₁₁NO₂ 189.21 Simplest analog; absence of methoxy reduces steric and electronic effects
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate Ethyl ester; methyl and ethoxy groups C₁₈H₂₃NO₄ 317.38 Ester derivatives improve membrane permeability but reduce acidity

Substituent Position and Electronic Effects

  • Methoxy Position: The 7-methoxy substitution in the target compound contrasts with the 5-methoxy isomer (C₁₂H₁₃NO₃, ).
  • Halogen vs. Methoxy: Replacement of methoxy with chloro (e.g., 7-chloro derivative, ) introduces an electron-withdrawing group, increasing acidity of the propanoic acid (pKa ~2-3) versus methoxy’s electron-donating nature (pKa ~4-5).

Functional Group Modifications

  • Cyano vs. Carboxylic Acid: The cyano group in 2-cyano-3-(1-phenyl-1H-indol-3-yl)propanoic acid introduces a polarizable triple bond, enabling dipole interactions absent in the target compound.
  • Amino Acid Derivatives: The (R)-configured amino acid analog highlights the role of stereochemistry in bioavailability, as L-amino acids are preferentially absorbed in biological systems.

Pharmacokinetic Implications

  • Ester Prodrugs : Ethyl esters (e.g., ) mask the carboxylic acid’s polarity, enhancing cell permeability. However, esterases must cleave these groups in vivo to release the active acid form.

Discussion

The structural diversity of indole-propanoic acid derivatives underscores their versatility in drug design:

  • Positional Isomerism : Methoxy at the 7-position (target compound) vs. 5-position () may influence binding to serotonin receptors or enzymes like cyclooxygenase, where indole rings are common pharmacophores.
  • Bioisosteric Replacements: Substituting methoxy with chloro () or cyano () groups offers routes to optimize potency and selectivity.
  • Synthetic Accessibility : The target compound’s synthesis via indole alkylation (e.g., Vilsmeier-Haack reaction, ) is comparable to methods for analogs, though substituent position dictates reaction conditions.

Biological Activity

3-(7-Methoxy-1H-indol-1-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its presence in numerous biologically active molecules. Its molecular formula is C_{13}H_{15}N_{1}O_{3}, with a molecular weight of approximately 233.26 g/mol. The methoxy group attached to the indole ring enhances its solubility and reactivity, making it a valuable candidate for pharmacological applications.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Indole derivatives are recognized for their ability to inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis
Indole derivative XHCT-11612.5Caspase activation
Indole derivative YJurkat15.0ROS formation

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The indole structure facilitates binding to receptors involved in cell signaling pathways, thereby modulating their activity.

Studies on Mechanisms

Experimental studies have utilized techniques such as ethidium bromide intercalation assays to assess the binding affinity of indole derivatives to DNA, revealing significant interactions that may contribute to their anticancer effects . Additionally, assays measuring reactive oxygen species (ROS) formation have been employed to explore the oxidative stress pathways activated by these compounds.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers in MCF-7 cells.
  • Inflammation Model : In animal models of inflammation, administration of the compound reduced edema and inflammatory cell infiltration, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What are the critical safety protocols for handling and storing 3-(7-methoxy-1H-indol-1-yl)propanoic acid in laboratory settings?

  • Methodological Answer :
    • Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid contact with heat, sparks, or open flames due to potential flammability risks .
    • Storage : Store in a tightly sealed container under dry, ventilated conditions at room temperature (15–25°C). Protect from light and moisture to prevent degradation .
    • Emergency Response : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Q. How can researchers distinguish this compound from structurally similar indole derivatives?

  • Methodological Answer :
    • Spectroscopic Identification :
  • FT-IR : Look for characteristic peaks at ~1709 cm⁻¹ (C=O stretch of carboxylic acid) and ~1604 cm⁻¹ (C=N/C=C aromatic vibrations) .
  • ¹H NMR : Key signals include δ 10.77 ppm (indole NH), δ 7.26–7.47 ppm (aromatic protons), and δ 5.86 ppm (chiral center proton in derivatives) .
    • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to confirm purity and retention time .

Q. What are common synthetic impurities in this compound, and how are they mitigated?

  • Methodological Answer :
    • Byproducts : Unreacted 3-formyl-1H-indole intermediates or dimerization products may form during synthesis.
    • Mitigation :
  • Recrystallization : Purify the crude product using acetic acid as a solvent to remove polar impurities .
  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (1:3 to 1:1) to isolate the target compound .

Advanced Research Questions

Q. How can the synthesis yield of this compound be optimized?

  • Methodological Answer :
    • Catalyst Modulation : Replace sodium acetate with DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance reaction efficiency in condensation steps .
    • Solvent Optimization : Use tert-butyl propiolate instead of methyl propiolate to favor the formation of the (E)-isomer, improving regioselectivity .
    • Temperature Control : Reflux at 80–90°C for 3 hours to ensure complete conversion while minimizing side reactions .

Q. What strategies are effective for designing bioactive analogues of this compound?

  • Methodological Answer :
    • Substituent Modification : Introduce electron-withdrawing groups (e.g., fluorine at the 5-position of the indole ring) to enhance metabolic stability .
    • Prodrug Design : Conjugate the carboxylic acid group with tert-butyl esters to improve membrane permeability, as demonstrated in mitochondrial-targeted antioxidants .
    • Structure-Activity Relationship (SAR) : Use molecular docking studies to predict interactions with enzymes like fatty acid β-oxidation pathway components .

Q. How should researchers address contradictions in biological assay data involving this compound?

  • Methodological Answer :
    • Control Experiments : Include positive controls (e.g., methimazole for antioxidant assays) and validate assay conditions (pH, temperature) to ensure reproducibility .
    • Data Normalization : Account for batch-to-batch variability in compound purity using HPLC-UV quantification .
    • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tagged propanoic acid) to trace metabolic pathways and confirm target engagement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-methoxy-1H-indol-1-yl)propanoic acid
Reactant of Route 2
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3-(7-methoxy-1H-indol-1-yl)propanoic acid

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